molecular formula C9H10N4 B1427575 N-[(1H-1,2,3-triazol-5-yl)methyl]aniline CAS No. 165397-77-3

N-[(1H-1,2,3-triazol-5-yl)methyl]aniline

Cat. No.: B1427575
CAS No.: 165397-77-3
M. Wt: 174.2 g/mol
InChI Key: HRBWQOHSFYQKOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1H-1,2,3-Triazol-5-yl)methyl]aniline is a chemical compound of interest in medicinal chemistry and organic synthesis, featuring a hybrid structure combining an aniline moiety with a 1H-1,2,3-triazole ring. The 1,2,3-triazole core is a privileged scaffold in drug discovery, known for its extensive pharmacological potential . Compounds containing this nucleus are frequently investigated for a broad spectrum of biological activities, including antimicrobial , anti-inflammatory , anticancer, and antiviral properties . The structural motif of linking a triazole to an aniline via a methylene bridge is common in developing novel bioactive molecules, as this linkage can be efficiently constructed using "click chemistry" approaches, facilitating rapid library synthesis for structure-activity relationship (SAR) studies . Researchers value this and similar compounds as versatile intermediates or final targets in synthesizing more complex molecules for pharmacological screening . As with all compounds of this class, its mechanism of action is highly structure-dependent but often involves targeted interactions with enzymes or receptors . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2H-triazol-4-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-2-4-8(5-3-1)10-6-9-7-11-13-12-9/h1-5,7,10H,6H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBWQOHSFYQKOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC2=NNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Synthesis via Hydrazinolysis and Hydrolysis

Method Overview:

This approach involves initial synthesis of N-acylated derivatives containing the triazole ring, followed by hydrazinolysis and acid hydrolysis to yield the target compound.

Key Steps:

  • Synthesis of N-acylated intermediates (e.g.,triazolo[1,5-c]quinazolin-2-yl)alkyl derivatives using known methods.
  • Hydrazinolysis of these intermediates (Ing-Manske procedure) to cleave acyl groups and form the triazole ring.
  • Acid hydrolysis to convert intermediates into the final N-[(1H-1,2,3-triazol-5-yl)methyl]aniline.

Research Data:

  • Synthesis of N-acylated derivatives utilizes reagents from Sigma-Aldrich and Enamine Ltd, with typical yields ranging from 70-85%.
  • Reactions are performed under reflux in methanol, with hydrazine hydrate as the key reagent, followed by filtration and crystallization.

Representative Data Table:

Step Reagents & Conditions Yield (%) Notes
Synthesis of N-acylated derivative Reflux in methanol with appropriate acyl chloride 75-85 Commonly used for intermediates
Hydrazinolysis Hydrazine hydrate in methanol, reflux, then filtration 80-90 Regioselective for triazole ring formation
Acid hydrolysis HCl addition to pH 5-6, filtration, crystallization 70-80 Final step to yield this compound

Synthesis via Click Chemistry (Copper-Catalyzed Azide–Alkyne Cycloaddition)

Method Overview:

The most modern and efficient approach employs the CuAAC ("click") reaction to generate 1,2,3-triazoles directly from azides and alkynes, followed by functionalization to attach the aniline group.

Key Steps:

  • Preparation of azide and alkyne precursors.
  • Copper(I) catalysis in aqueous or mixed solvents to facilitate cycloaddition.
  • Post-cycloaddition modifications to introduce the aniline moiety at the 5-position of the triazole.

Research Data:

  • The click reaction proceeds at room temperature or mild heating, with yields often exceeding 80%.
  • The process is highly regioselective, favoring 1,4-disubstituted triazoles.
  • Subsequent functionalization involves nucleophilic substitution or coupling reactions to attach the aniline group.

Representative Data Table:

Step Reagents & Conditions Yield (%) Notes
Azide and alkyne preparation Organic synthesis of azides and alkynes - Precursors for click reaction
CuAAC cycloaddition CuI catalyst, triethylamine, room temp, 3-12 h 82-91 High regioselectivity, broad substrate scope
Functionalization to attach aniline Nucleophilic substitution or coupling reactions 70-85 Final step to obtain this compound

Alternative Metal-Catalyzed Cycloaddition Methods

Method Overview:

Other metal catalysts like ruthenium, nickel, and copper have been employed for regioselective synthesis of 1,2,3-triazoles, enabling access to different substitution patterns.

Key Steps:

  • Use of ruthenium catalysts to favor 1,5-disubstituted triazoles.
  • Nickel catalysis involving Ni(0) complexes for regioselective cycloaddition.
  • Post-synthesis functionalization to incorporate the aniline moiety.

Research Data:

  • Ruthenium catalysis offers selectivity for 1,5-disubstituted products under mild conditions.
  • Nickel-catalyzed reactions proceed via Ni(0)-mediated azide-alkyne cycloaddition with high regioselectivity.
  • Yields vary from 65-85%, depending on substrate and catalyst used.

Representative Data Table:

Catalyst Conditions Yield (%) Notes
Ruthenium (Ru) Mild heating, room temp 70-80 Selective for 1,5-disubstituted triazoles
Nickel (Ni) 50 °C, 24 h 75-85 Suitable for internal alkynes and azides
Copper (Cu) Room temp, aqueous medium 82-91 Most common, regioselective for 1,4-disubstituted

Summary of Key Findings

Method Type Advantages Limitations Typical Yield Range (%)
Hydrazinolysis & Hydrolysis Good for derivatized intermediates, regioselective Multi-step, time-consuming 70-90
Click Chemistry (CuAAC) High regioselectivity, broad substrate scope Requires azide and alkyne precursors 82-91
Metal-Catalyzed Cycloaddition Regioselective, versatile Catalyst cost, potential metal contamination 65-85

Chemical Reactions Analysis

Types of Reactions

N-[(1H-1,2,3-triazol-5-yl)methyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Triazole derivatives have been extensively studied for their potential anticancer properties. Research indicates that compounds containing the triazole moiety exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that triazole analogs demonstrate high levels of antimitotic activity against human tumor cells. In one study, a related compound displayed mean growth inhibition values of 15.72 μM against tested cancer cell lines, indicating promising therapeutic potential .

Anticonvulsant Properties

N-[(1H-1,2,3-triazol-5-yl)methyl]aniline and its derivatives have also been investigated for anticonvulsant activity. A study on 2-[(3-aminoalkyl-(alkaryl-, aryl-))-1H-1,2,4-triazolo]anilines revealed that these compounds exhibited anticonvulsant activity comparable to the reference drug Lamotrigine . This suggests that modifications of the triazole structure can lead to effective anticonvulsant agents.

Carbonic Anhydrase Inhibition

Compounds containing the 1H-1,2,3-triazole ring have shown potential as carbonic anhydrase inhibitors. This enzyme plays a crucial role in various physiological processes and is a target for drug development in conditions such as glaucoma and epilepsy . The incorporation of the triazole moiety enhances the binding affinity to the enzyme's active site.

Agrochemicals

The triazole structure is prevalent in agricultural chemistry due to its efficacy as fungicides and herbicides. Triazole-based compounds are known for their ability to inhibit fungal growth by interfering with ergosterol biosynthesis . This makes them valuable in protecting crops from fungal diseases.

Plant Growth Regulators

Research has indicated that triazole derivatives can act as plant growth regulators, influencing plant development and yield. Their application can lead to enhanced resistance against environmental stresses and improved crop performance.

Polymer Chemistry

This compound can be utilized in polymer chemistry as a building block for synthesizing novel materials with unique properties. The stability of triazoles under various conditions makes them suitable for creating durable polymers . These materials can be applied in coatings, adhesives, and other industrial applications.

Click Chemistry

The triazole ring is a key component in click chemistry, which allows for the rapid synthesis of complex molecules under mild conditions . This methodology facilitates the design of multifunctional materials with applications ranging from drug delivery systems to biosensors.

Summary Table of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer agents
Anticonvulsant activity
Carbonic anhydrase inhibition
Agricultural ChemistryFungicides and herbicides
Plant growth regulators
Material SciencePolymer synthesis
Click chemistry applications

Mechanism of Action

The mechanism of action of N-[(1H-1,2,3-triazol-5-yl)methyl]aniline involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This interaction is facilitated by hydrogen bonding and hydrophobic interactions between the triazole ring and the enzyme’s active site residues .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of triazole-aniline derivatives are highly sensitive to substituent patterns. Below is a comparative analysis of key compounds:

Compound Name Molecular Formula Substituents Key Structural Features References
N-[(1H-1,2,3-Triazol-5-yl)methyl]aniline C9H9N4 -NH2 (aniline), -CH2-1H-1,2,3-triazol-5-yl Ortho-substituted triazole-aniline linkage -
N-Benzyl-3-(1H-1,2,3-triazol-5-yl)aniline C15H13N4 -NH2 (aniline), -CH2-1H-1,2,3-triazol-5-yl, benzyl group at meta position Enhanced lipophilicity; methionyl aminopeptidase inhibitor (Ki = 29 nM)
2-Fluoro-N-methyl-N-[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]aniline C11H13FN4 -F (para to NH), -CH3 on triazole, -CH3 on N-methyl Fluorine enhances electronegativity; potential CNS activity
4-(1H-1,2,3-Triazol-5-yl)aniline C8H7N4 -NH2 (aniline), -1H-1,2,3-triazol-5-yl at para position Para-substituted triazole; unoptimized for steric interactions
3-(1-Methyl-1H-1,2,4-triazol-5-yl)aniline C9H10N4 -NH2 (aniline), 1,2,4-triazole isomer with -CH3 at N1 Triazole isomer affects hydrogen bonding

Physicochemical Properties and Drug-Likeness

Property This compound N-Benzyl-3-(1H-1,2,3-triazol-5-yl)aniline 2-Fluoro-N-methyl-N-[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]aniline
Molecular Weight (g/mol) 173.19 249.30 220.25
LogP (Predicted) 1.8 3.2 2.5
Hydrogen Bond Donors 2 (NH2, triazole NH) 2 (NH2, triazole NH) 1 (triazole NH)
Solubility Moderate (polar solvents) Low (lipophilic) Moderate (enhanced by fluorine)

Key Observations :

  • Lipophilic substituents (e.g., benzyl) increase LogP, improving membrane permeability but reducing aqueous solubility.
  • Fluorination balances solubility and metabolic stability .

Biological Activity

N-[(1H-1,2,3-triazol-5-yl)methyl]aniline is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features a triazole ring linked to an aniline moiety. The molecular formula is C10_{10}H10_{10}N4_{4}, with a molecular weight of approximately 198.22 g/mol. The triazole ring is known for its ability to form non-covalent interactions with biological targets, enhancing its pharmacological profile.

Synthesis Methods

Various synthesis methods have been reported for this compound, often involving the reaction of substituted anilines with azides under copper(I)-catalyzed conditions (click chemistry). The following table summarizes key synthesis methods:

Method Description Yield
Click Chemistry Reaction of an azide with an alkyne in the presence of Cu(I) catalystUp to 85%
Hydrazinolysis Reacting an acylated triazole with hydrazine to form the aniline derivativeVariable (37% reported)
Direct Substitution Direct nucleophilic substitution of halogenated triazole derivatives with anilinesModerate yields (50%-70%)

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines including HeLa and MCF-7. For instance, a related compound demonstrated an IC50_{50} value of 2.6 μM against HCT-116 cells, indicating potent antiproliferative effects .

Antimicrobial Activity

The compound also displays promising antimicrobial activity. Studies have reported that triazole derivatives exhibit effective inhibition against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. For example, certain derivatives inhibited bacterial growth at concentrations lower than 12 μM .

Anticonvulsant Activity

In addition to anticancer and antimicrobial effects, this compound has been evaluated for anticonvulsant activity. Some derivatives showed comparable efficacy to established anticonvulsants like Lamotrigine in models of pentylenetetrazol-induced seizures .

Case Studies

Case Study 1: Anticancer Evaluation

A study synthesized several 1,2,3-triazole derivatives and assessed their anticancer activity through molecular docking and cytotoxicity assays. Among these, compounds exhibiting IC50_{50} values below 5 μM were identified as potential leads for further development .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of triazole-aniline hybrids. The results indicated that specific substitutions on the triazole ring significantly enhanced antibacterial activity against multi-drug resistant strains .

Q & A

Basic: What synthetic strategies are optimal for preparing N-[(1H-1,2,3-triazol-5-yl)methyl]aniline?

Answer:
The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. This method involves reacting a terminal alkyne (e.g., propargyl-substituted aniline) with an azide precursor under mild conditions (room temperature, aqueous/organic solvent mixtures) to regioselectively form the 1,4-disubstituted triazole core . Key steps include:

  • Purification via column chromatography to isolate the triazole product.
  • Characterization by 1H^1H-NMR to confirm regiochemistry and 13C^{13}C-NMR to verify substitution patterns.
  • Yield optimization by controlling stoichiometry (1:1.2 alkyne:azide ratio) and using CuI/ascorbate as the catalytic system .

Basic: How can crystallographic data for this compound be refined to resolve structural ambiguities?

Answer:
For single-crystal X-ray diffraction studies, use SHELXL for refinement. Key parameters include:

  • Applying restraints for disordered triazole moieties.
  • Using the TWIN command if twinning is observed (common in triazole derivatives).
  • Incorporating hydrogen bonding and π-π stacking interactions into the refinement model to improve accuracy .
    Example workflow:

Data collection at 100 K to minimize thermal motion artifacts.

Structure solution via dual-space methods (e.g., SHELXT ).

Refinement with anisotropic displacement parameters for non-H atoms .

Advanced: How do structural modifications (e.g., substituents on the triazole or aniline) impact biological activity?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Triazole substitution : A 1,4-disubstituted triazole (vs. 1,5) enhances hydrogen bonding with β-tubulin, as seen in tubulin polymerization inhibitors (IC50_{50} = 4.8 μM) .
  • Aniline substituents : Electron-donating groups (e.g., methoxy) on the aniline ring improve solubility and target affinity, as observed in methionyl aminopeptidase inhibitors (Ki_i = 29 nM) .
    Methodology:
  • Perform molecular docking (e.g., AutoDock Vina) to map interactions with β-tubulin or enzyme active sites.
  • Validate predictions via mutagenesis assays (e.g., alanine scanning) .

Advanced: How can conflicting bioactivity data (e.g., IC50_{50}50​ variability) across studies be resolved?

Answer:
Discrepancies may arise from assay conditions or purity. Mitigation strategies:

  • Standardize assays : Use identical buffer systems (e.g., Tris-HCl pH 7.4 vs. HEPES) and enzyme sources (recombinant vs. cell lysate).
  • Purity validation : Confirm compound integrity via HPLC-MS (>95% purity) and quantify residual solvents (e.g., DMSO) that may interfere .
  • Control experiments : Include reference inhibitors (e.g., combretastatin A-4 for tubulin assays) to calibrate activity .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic environments?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reactivity:

  • Calculate Fukui indices to identify nucleophilic sites (e.g., triazole N2 position).
  • Simulate reaction pathways for hydrolysis or alkylation using Gaussian or ORCA software.
  • Validate predictions with experimental kinetics (e.g., 1H^1H-NMR monitoring of pH-dependent degradation) .

Basic: What safety protocols are recommended for handling this compound?

Answer:
Based on structurally similar aniline derivatives:

  • Use PPE (gloves, goggles) to prevent skin/eye irritation (Category 2A hazard) .
  • Store under inert gas (N2_2) at −20°C to prevent oxidation.
  • Dispose of waste via incineration (≥1000°C) to avoid aromatic amine release .

Advanced: How does the compound’s tautomeric equilibrium (1H vs. 2H-triazole) affect its spectroscopic characterization?

Answer:
The 1H-triazolyl tautomer dominates in solution, confirmed by:

  • 1H^1H-NMR: Absence of N-H signals (δ 10–12 ppm) indicates protonation at N1.
  • IR spectroscopy: A strong C=N stretch (~1600 cm1^{-1}) supports aromatic triazole stabilization.
  • X-ray crystallography: Resolve tautomeric form via H-atom positioning .

Advanced: What strategies improve crystallinity for poorly diffracting derivatives?

Answer:

  • Co-crystallization : Add small-molecule co-formers (e.g., succinic acid) to enhance lattice packing.
  • Solvent screening : Test high-viscosity solvents (e.g., DMF/EtOH mixtures) to slow nucleation.
  • Seeding : Use microseeds from analogous structures to induce ordered growth .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1H-1,2,3-triazol-5-yl)methyl]aniline
Reactant of Route 2
Reactant of Route 2
N-[(1H-1,2,3-triazol-5-yl)methyl]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.